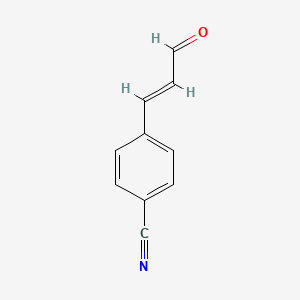

4-(3-Oxoprop-1-en-1-yl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-3-oxoprop-1-enyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h1-7H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMCARXOHQPZAX-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 4 3 Oxoprop 1 En 1 Yl Benzonitrile

Electrophilic and Nucleophilic Reactivity of the α,β-Unsaturated Ketone Moiety

The electronic interplay between the carbonyl group, the olefinic double bond, and the aromatic ring in 4-(3-Oxoprop-1-en-1-yl)benzonitrile results in a conjugated system with distinct reactive sites. The carbonyl group withdraws electron density from the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This is in addition to the inherent electrophilicity of the carbonyl carbon itself.

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. mdpi.com In this process, a nucleophile adds to the β-carbon of the enone system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The resulting enolate intermediate is then typically protonated to yield the 1,4-adduct. The presence of the electron-withdrawing benzonitrile (B105546) group at the β-position further enhances the electrophilicity of the β-carbon, facilitating these additions.

The development of stereoselective Michael additions has been a significant area of research, aiming to control the formation of new stereocenters during the reaction. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous chalcone (B49325) derivatives provides valuable insight into the expected stereochemical outcomes. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the Michael addition to chalcones. Chiral primary and secondary amines, thioureas, and squaramides are among the catalysts that have been successfully employed. mdpi.com

For instance, in the asymmetric Michael addition of malononitrile (B47326) to various chalcones, rosin-derived bifunctional squaramide catalysts have demonstrated high efficiency. mdpi.comresearchgate.net These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, leading to a highly organized transition state that directs the stereochemical course of the reaction.

Table 1: Asymmetric Michael Addition of Malononitrile to Chalcones using a Rosin-Derived Squaramide Catalyst mdpi.com

| Chalcone (Ar-CO-CH=CH-Ar') | Yield (%) | ee (%) |

| Ar = Ph, Ar' = Ph | 95 | 82 |

| Ar = Ph, Ar' = 4-Cl-Ph | 72 | 85 |

| Ar = Ph, Ar' = 4-F-Ph | 94 | 90 |

| Ar = Ph, Ar' = 4-Br-Ph | 45 | 85 |

| Ar = 4-F-Ph, Ar' = Ph | 99 | 80 |

Data represents reactions of analogous chalcone structures and not this compound directly. The data illustrates the general effectiveness of this catalytic system for similar substrates.

Similarly, the conjugate addition of thiols to α,β-unsaturated N-acylated oxazolidin-2-ones, which are structurally related to chalcones, has been achieved with high enantioselectivity using bifunctional cinchona alkaloid catalysts. nih.gov These catalysts utilize a combination of a Lewis basic site to deprotonate the thiol and a hydrogen-bonding moiety to activate the enone, thereby controlling the facial selectivity of the attack.

While less common for α,β-unsaturated ketones, the generation and interception of keteniminate intermediates is a plausible mechanistic pathway, particularly when considering the reactivity of the nitrile group in concert with the enone system. A relevant study demonstrates that α,β-unsaturated nitriles can undergo a selective 1,4-hydride transfer from a ruthenium-hydride complex to form κ-N-coordinated keteniminates. These intermediates can then be trapped by electrophiles, such as anhydrides, to afford α-cyanoacetates.

This suggests a potential, albeit less explored, reactive pathway for this compound where, under specific catalytic conditions, a formal 1,4-reduction could lead to a keteniminate intermediate derived from the nitrile functionality, which could then be intercepted by a suitable electrophile. However, direct experimental evidence for this pathway with the specific substrate is not currently available.

The olefinic double bond in this compound is susceptible to reduction, which can be achieved through various methods, including catalytic hydrogenation and chemoselective reduction using hydride reagents. The challenge often lies in achieving selectivity, as the carbonyl group and the nitrile group are also reducible.

Catalytic hydrogenation is a widely used method for the reduction of carbon-carbon double bonds. For α,β-unsaturated ketones, common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. researchgate.net The choice of catalyst, solvent, and reaction conditions can influence the selectivity of the reduction. For instance, hydrogenation over Pd/C often selectively reduces the carbon-carbon double bond while leaving the carbonyl group intact.

In the context of this compound, catalytic hydrogenation would be expected to yield 4-(3-oxopropyl)benzonitrile. However, over-reduction to the corresponding alcohol or even reduction of the nitrile group can occur under more forcing conditions. The liquid phase hydrogenation of benzonitrile itself over a Pd/C catalyst has been shown to proceed to benzylamine, which can then undergo hydrogenolysis to toluene, highlighting the potential for multiple reaction pathways.

Transfer hydrogenation offers a milder alternative to using gaseous hydrogen. Reagents such as ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in the presence of a palladium catalyst can effectively reduce the double bond of enones.

Chemoselective reduction of the olefinic bond in the presence of the carbonyl and nitrile functionalities can be achieved using specific hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) is a well-known method for the 1,2-reduction of the carbonyl group in enones, leaving the double bond intact. Conversely, conjugate reduction (1,4-reduction) of the double bond can be promoted under different conditions.

The reduction of conjugated aldehydes and ketones with sodium borohydride in alcoholic solvents can lead to significant amounts of the fully saturated alcohol product, indicating that both the double bond and the carbonyl group are reduced. The formation of β-alkoxy alcohols as byproducts is also observed, resulting from the addition of the solvent to the double bond.

For selective reduction of the C=C bond, Stryker's reagent ([ (PPh₃)CuH ]₆) is a highly effective and mild reagent for the 1,4-reduction of α,β-unsaturated ketones. This reagent typically does not affect other functional groups like ketones, esters, or nitriles.

Table 2: Potential Products from the Reduction of this compound

| Reagent/Catalyst | Potential Major Product(s) | Remarks |

| H₂, Pd/C | 4-(3-Oxopropyl)benzonitrile | Selective reduction of the C=C bond is expected under mild conditions. |

| NaBH₄, MeOH | 4-(3-Hydroxypropyl)benzonitrile, 4-(1-hydroxyprop-2-en-1-yl)benzonitrile | A mixture of 1,4- and 1,2-reduction products is possible. |

| NaBH₄, CeCl₃ | 4-(1-Hydroxyprop-2-en-1-yl)benzonitrile | Selective 1,2-reduction of the carbonyl group. |

| [ (PPh₃)CuH ]₆ | 4-(3-Oxopropyl)benzonitrile | Selective 1,4-reduction of the C=C bond. |

This table outlines the expected reactivity based on general principles of organic chemistry, as specific experimental data for this compound is limited.

Reductive Transformations of the Olefinic Bond

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations. Its strong dipole, with an electron-deficient carbon atom, makes it susceptible to attack by nucleophiles. Furthermore, the nitrogen atom's lone pair allows for activation by electrophiles, including protons.

Functional Group Interconversions and Derivatizations

The nitrile functionality in benzonitrile derivatives can be converted into several other important chemical groups, significantly expanding the synthetic utility of the parent molecule. These transformations typically involve reactions with nucleophiles or reducing agents. researchgate.netorganic-chemistry.org

Common interconversions include:

Hydrolysis to Carboxylic Acids: In the presence of strong acid or base and heat, the nitrile group can be hydrolyzed to a carboxylic acid. This reaction proceeds through an amide intermediate. researchgate.netorganic-chemistry.org

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine (R-CH₂NH₂). researchgate.netorganic-chemistry.org This reaction involves the addition of two hydride equivalents. organic-chemistry.org

Conversion to Ketones: Reaction with Grignard reagents or organolithium compounds, followed by aqueous workup, converts the nitrile group into a ketone. researchgate.net This transformation proceeds via an intermediate imine salt. organic-chemistry.org

Formation of Amides: Controlled hydration of the nitrile group, often catalyzed by acid, can yield an amide. researchgate.net

Table 1: Selected Functional Group Interconversions of the Nitrile Group

| Starting Material | Reagents and Conditions | Product Functional Group |

| Benzonitrile Derivative | H₃O⁺, Δ or OH⁻, H₂O, Δ | Carboxylic Acid |

| Benzonitrile Derivative | 1. LiAlH₄, Et₂O; 2. H₂O | Primary Amine |

| Benzonitrile Derivative | 1. R-MgBr, Et₂O; 2. H₃O⁺ | Ketone |

| Benzonitrile Derivative | H₂SO₄ (conc.), H₂O | Amide |

Cyclization Reactions Leading to Heterocyclic Systems

While the nitrile group itself can participate in cyclization reactions, the presence of the α,β-unsaturated ketone moiety in this compound opens up numerous possibilities for the construction of heterocyclic systems. The enone system acts as an excellent Michael acceptor, reacting with a wide range of binucleophiles. The initial Michael addition is often followed by an intramolecular cyclization and dehydration, leading to the formation of various five-, six-, and seven-membered heterocycles. pnrjournal.comnih.gov Although specific studies on this compound are not widely reported, the reactivity of analogous chalcones provides a strong indication of its synthetic potential.

Synthesis of Pyrazolines: Reaction with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines is a common method for synthesizing pyrazolines. nih.govresearchgate.net The reaction proceeds via Michael addition of the hydrazine to the enone, followed by intramolecular cyclization and dehydration. nih.gov

Synthesis of Pyrimidines: Condensation with urea, thiourea, or guanidine (B92328) hydrochloride under basic conditions yields pyrimidine (B1678525) derivatives. derpharmachemica.comnih.govimpactfactor.org This reaction is a versatile method for creating substituted pyrimidines. derpharmachemica.com

Synthesis of Benzodiazepines and Benzothiazepines: Reaction with o-phenylenediamine (B120857) or o-aminothiophenol can lead to the formation of seven-membered heterocyclic rings like benzodiazepines and benzothiazepines, respectively, through a Michael addition followed by cyclization. pnrjournal.com

Synthesis of Pyridines: The Hantzsch pyridine (B92270) synthesis offers a route to dihydropyridines, which can be oxidized to pyridines. nih.gov This multicomponent reaction involves an aldehyde, a β-ketoester, and a nitrogen source, with the chalcone acting as a key intermediate. nih.gov Alternatively, reaction with malononitrile in the presence of ammonium acetate (B1210297) can also yield substituted pyridines. rasayanjournal.co.inorientjchem.org

Synthesis of Thiophenes: The Gewald reaction, involving the reaction of a ketone or aldehyde with an α-cyanoester and elemental sulfur, is a well-established method for synthesizing 2-aminothiophenes. organic-chemistry.org A variation of this reaction using chalcones provides access to a wide range of thiophene (B33073) derivatives. organic-chemistry.org

Table 2: Examples of Heterocyclic Systems Formed from Chalcone Analogues

| Reagent | Heterocyclic Product |

| Hydrazine Hydrate | Pyrazoline |

| Guanidine Hydrochloride | Pyrimidine |

| o-Phenylenediamine | 1,5-Benzodiazepine |

| Malononitrile / Ammonium Acetate | Pyridine |

| α-Cyanoacetate / Sulfur | 2-Aminothiophene |

Reductive Denitrogenation Processes in Benzonitrile Derivatives

A more recent development in the chemistry of benzonitriles is the reductive denitrogenation, which involves the complete removal of the nitrogen atom from the nitrile group to form a methyl group. This transformation has been achieved using a metal-free catalytic system. A study has reported the use of a frustrated Lewis pair, B(C₆F₅)₃, to catalyze the reductive denitrogenation of aromatic nitriles. In this process, the cyano group is transformed into a methyl group in a single step. The reaction proceeds through the formation of a bissilylated primary amine intermediate.

Reaction Mechanisms and Intermediate Characterization

The reactions of this compound are largely governed by the electrophilic nature of both the nitrile carbon and the β-carbon of the enone system.

The mechanisms for the cyclization reactions mentioned in section 3.2.2 generally follow a common pattern:

Michael Addition: A nucleophile adds to the β-carbon of the α,β-unsaturated ketone. This is a conjugate addition reaction that forms a new carbon-nucleophile bond and generates an enolate intermediate.

Intramolecular Cyclization: The newly introduced nucleophilic group, or another nucleophilic site within the added reagent, attacks one of the electrophilic centers in the molecule. In the case of binucleophiles, the second nucleophilic group attacks the carbonyl carbon of the original enone.

Dehydration/Tautomerization: The cyclic intermediate often undergoes dehydration to form a more stable, aromatic or conjugated heterocyclic system.

For instance, in the formation of pyrazolines from chalcones and hydrazine, the initial Michael addition of hydrazine is followed by an intramolecular attack of the second nitrogen atom on the carbonyl carbon, leading to a cyclic intermediate that then dehydrates to the final pyrazoline product. nih.gov

In the case of reductive denitrogenation, mechanistic studies involving NMR spectroscopy have identified a bissilylated primary amine as a key intermediate. The proposed mechanism involves the formation of a Lewis adduct between the benzonitrile and the boron catalyst, followed by two consecutive hydrosilylations to form the bissilylated amine. This intermediate then undergoes further reaction and cleavage of the benzylic C-N bond.

While these general mechanisms are well-established for related compounds, detailed mechanistic studies and the isolation or spectroscopic characterization of intermediates for reactions specifically involving this compound are not extensively documented in the current literature. Further research in this area would provide a more complete understanding of its chemical behavior.

Computational Chemistry and Spectroscopic Characterization of 4 3 Oxoprop 1 En 1 Yl Benzonitrile

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool for investigating the molecular structure and electronic properties of chalcone (B49325) derivatives. niscpr.res.in By employing various functionals and basis sets, researchers can accurately predict geometries, orbital energies, and reactivity, which often correlate well with experimental data. nih.govresearchgate.net

Elucidation of Optimized Molecular Geometry and Electronic Structure

The geometry of chalcone derivatives is pivotal to their properties. DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p) or 6-31G(d,p), are used to determine optimized molecular structures. nih.govresearchgate.netresearchgate.net For instance, in a study of the related compound (E)-4-(3-(2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-6-yl)-3-oxoprop-1-en-1-yl)benzonitrile (DHDOBN), the optimized geometry was calculated at the B3LYP/6-31G(d,p) level. researchgate.net Similarly, the structure of 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile (4MPPB) was optimized using the B3LYP/6-311++G(d,p) method. researchgate.net

These calculations typically reveal a nearly planar structure for the central enone bridge (–C=C–C=O), which connects the two phenyl rings. nih.gov However, the phenyl rings themselves are often twisted out of this plane to varying degrees. In the crystal structure of a related analogue, 4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile, the dihedral angle between the two benzene (B151609) rings is 48.04 (9)°. researchgate.net This twisting is a result of steric hindrance and electronic effects between the substituents on the rings. The bond lengths and angles calculated via DFT generally show good agreement with experimental data from X-ray crystallography of similar compounds. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Chalcone Analogue (4MPPB) Data sourced from a computational study on 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile (4MPPB) using the DFT/B3LYP/6-311++G(d,p) method. researchgate.net

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.258 | - | - |

| C=C (ethylenic) | 1.350 | - | - |

| C-C (bridge) | 1.480 | - | - |

| - | - | C-C-C (enone) | ~120 |

| - | - | - | C-C-C-C (trans) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic and optical properties of a molecule. sci-hub.se The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a key parameter that indicates the molecule's chemical reactivity and kinetic stability. acs.org

For chalcone derivatives, the HOMO is typically localized over the cinnamoyl system, while the LUMO is distributed across the entire molecule, including the benzonitrile (B105546) ring. In a computational study of the DHDOBN analogue, the HOMO was found at -6.45 eV and the LUMO at -2.48 eV, resulting in an energy gap of 3.97 eV. researchgate.net This relatively small energy gap suggests good charge transfer potential within the molecule, which is a characteristic feature of many chalcones. sci-hub.seacs.org A low HOMO-LUMO gap is associated with higher chemical reactivity and polarizability. acs.org

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Chalcone Analogue (DHDOBN) Calculated using the B3LYP/6-31G(d,p) method. researchgate.net

| Parameter | Energy (eV) |

| E(HOMO) | -6.45 |

| E(LUMO) | -2.48 |

| Energy Gap (ΔE) | 3.97 |

Evaluation of Molecular Electrostatic Potential (MESP) and Charge Distribution

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. materialsciencejournal.org The MESP surface plots different potential values in various colors, with red indicating regions of negative potential (rich in electrons) and blue indicating regions of positive potential (electron-poor). niscpr.res.in

In chalcones, the most negative potential (red) is consistently located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a prime site for electrophilic attack. researchgate.netresearchgate.net Regions of positive potential (blue) are often found around the hydrogen atoms. The aromatic rings and the α,β-unsaturated system show intermediate potentials (green/yellow). The MESP analysis for the DHDOBN analogue confirms that the carbonyl oxygen is the most electron-rich center, while the analysis of Mulliken charges shows that the carbonyl carbon atom carries a partial positive charge, making it susceptible to nucleophilic attack. researchgate.net

Prediction of Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energy values, provide quantitative measures of a molecule's stability and reactivity. niscpr.res.in These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). sci-hub.se

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

A high chemical hardness indicates low reactivity, whereas a high electrophilicity index suggests a strong capacity to accept electrons. sci-hub.se Calculations for various chalcone derivatives show that they are generally reactive molecules, which is consistent with their wide range of biological activities and use as synthetic intermediates. nih.gov

Table 3: Calculated Global Reactivity Descriptors for a Chalcone Analogue (DHDOBN) Calculated from HOMO/LUMO energies obtained at the B3LYP/6-31G(d,p) level. researchgate.net

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.45 |

| Electron Affinity (A) | 2.48 |

| Electronegativity (χ) | 4.465 |

| Chemical Hardness (η) | 1.985 |

| Electrophilicity Index (ω) | 5.01 |

Theoretical Investigations of Spectroscopic Parameters

DFT calculations are also employed to predict spectroscopic data, which can then be compared with experimental results for structural validation. nih.gov Theoretical vibrational frequencies (FT-IR, Raman) and electronic absorption spectra (UV-Vis) are commonly calculated. researchgate.net

For the FT-IR spectrum, the calculated vibrational frequencies are often scaled by a factor (e.g., 0.9614) to correct for anharmonicity and limitations of the theoretical method. researchgate.net Key vibrational modes for chalcones include the C=O stretching of the ketone group (typically around 1650-1680 cm⁻¹), the C=C stretching of the enone bridge (around 1590-1610 cm⁻¹), and the C≡N stretching of the nitrile group (around 2220-2230 cm⁻¹). researchgate.net Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis spectra, predicting the electronic transitions responsible for the absorption bands, which typically arise from π → π* transitions within the conjugated system. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of 4-(3-Oxoprop-1-en-1-yl)benzonitrile. The compound has a molecular formula of C₁₀H₇NO and a molecular weight of approximately 157.17 g/mol . biosynth.com High-resolution mass spectrometry would be able to confirm the elemental composition.

Predicted mass spectrometry data indicates the expected mass-to-charge ratios (m/z) for various adducts of the molecule. uni.lu These predictions are useful for identifying the compound in complex mixtures.

| Adduct | Predicted m/z |

| [M+H]⁺ | 158.06004 |

| [M+Na]⁺ | 180.04198 |

| [M-H]⁻ | 156.04548 |

| [M+NH₄]⁺ | 175.08658 |

| [M+K]⁺ | 196.01592 |

| [M]⁺ | 157.05221 |

The fragmentation pattern in electron ionization (EI) mass spectrometry would provide further structural information. The fragmentation of benzonitrile is known to be a major channel in related molecules. rsc.org Expected fragmentation pathways for this compound would likely involve the loss of small, stable molecules such as CO (carbonyl group), HCN (hydrogen cyanide), and radicals. The fragmentation of the propenal side chain is also anticipated. Recent studies on the fragmentation of benzonitrile itself have identified the formation of cyclic structures like o- and m-benzyne radical cations as significant pathways. rsc.orgresearchgate.net

X-ray Diffraction (XRD) for Single Crystal Structural Determination

Crystal Packing and Intermolecular Interactions

In the crystal structure of the related methyl-substituted derivative, the molecules are organized into layers. nih.gov The packing is primarily governed by weak C-H···π interactions. nih.gov Specifically, hydrogen atoms from the phenyl rings of one molecule interact with the π-systems of the phenyl rings of neighboring molecules. nih.gov These interactions link the molecules into a layered structure parallel to the ab plane of the unit cell. nih.gov It is plausible that this compound would exhibit similar packing motifs, potentially involving C-H···O or C-H···N interactions in addition to C-H···π interactions.

Hydrogen Bond Geometry in a Related Structure (Å, °) nih.gov

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

| C2—H2⋯Cg2 | 0.93 | 2.98 | 3.645 (2) | 129 |

| C5—H5⋯Cg2 | 0.93 | 2.91 | 3.5929 (18) | 132 |

| C12—H12⋯Cg1 | 0.93 | 2.98 | 3.637 (2) | 129 |

| C15—H15⋯Cg1 | 0.93 | 2.99 | 3.604 (2) | 125 |

| Note: Data is for 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile. Cg1 and Cg2 are the centroids of the phenyl rings. |

Conformational Analysis in the Solid State

The conformation of the molecule in the solid state is of significant interest. In the case of 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile, the 4-cyanophenyl and 4-methylbenzoyl groups are in a trans configuration around the C=C double bond. nih.gov The molecule is not entirely planar. The two phenyl rings are twisted with respect to each other, with a dihedral angle of 48.04 (9)°. nih.gov Furthermore, the phenyl rings are inclined relative to the plane of the central propenone unit. nih.gov This non-planar conformation is likely a result of minimizing steric hindrance between the bulky substituents. A similar trans configuration and non-planar conformation would be expected for this compound in the solid state.

Applications of 4 3 Oxoprop 1 En 1 Yl Benzonitrile in Advanced Chemical Disciplines

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of reactive functional groups makes 4-(3-Oxoprop-1-en-1-yl)benzonitrile a valuable intermediate in the synthesis of complex molecular structures. Its α,β-unsaturated carbonyl moiety is susceptible to a variety of addition reactions, while the nitrile group can be transformed into other functional groups or participate in cycloaddition reactions.

Precursor to Biologically Active Compounds

The chalcone (B49325) framework is a well-established pharmacophore found in many biologically active natural products. Research has demonstrated that derivatives of this compound can serve as precursors to compounds with potential therapeutic applications. For instance, the reaction of this compound with various reagents can lead to the formation of heterocyclic structures that are known to exhibit a range of biological activities.

Preliminary studies on analogous chalcone structures have indicated potential antimicrobial and anticancer properties. kaust.edu.sa For example, a structurally related chalcone, (E)-4-(3-(2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-6-yl)-3-oxoprop-1-en-1-yl)benzonitrile, has been synthesized and shown to possess both antibacterial and antifungal capabilities. acs.org The presence of the nitrile group is thought to enhance the binding of these molecules to biological targets, while the enone system may contribute to their mechanism of action by interacting with cellular redox systems. kaust.edu.sa The synthesis of various heterocyclic compounds, which are central to many pharmaceutical agents, often utilizes chalcones as starting materials. For example, their reaction with hydrazines can yield pyrazole (B372694) derivatives, a common motif in drug discovery. kaust.edu.sa

Building Block for Multifunctional Molecules

The diverse reactivity of this compound allows for its use as a fundamental building block in the construction of multifunctional molecules. The α,β-unsaturated ketone system readily undergoes Michael additions and cycloadditions, providing pathways to a wide array of more complex structures, including various heterocyclic systems like pyridines. kaust.edu.sa

The nitrile group further expands its synthetic utility. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or utilized in the formation of nitrogen-containing heterocycles. This dual reactivity enables the construction of molecules with tailored electronic, optical, or biological properties. For instance, the benzonitrile (B105546) moiety is a key feature in some liquid crystalline materials and can be incorporated into larger molecular architectures to induce specific self-assembly behaviors.

Polymer Chemistry and Monomer Applications

While direct polymerization of this compound is not extensively documented, the broader class of chalcone derivatives has been successfully employed as monomers in various polymerization strategies. This suggests a strong potential for the title compound in the field of polymer chemistry.

Incorporation into Polymeric Architectures

Chalcone-based monomers can be incorporated into both the main chain and side chains of polymers. Main-chain chalcone polymers have been synthesized and have been shown to exhibit interesting properties such as liquid crystallinity. researchgate.net For example, polycondensation of diacid chlorides with chalcone-containing diols can lead to polyesters with the chalcone unit as an integral part of the polymer backbone. researchgate.net

Side-chain liquid crystalline polymers have also been prepared from methacrylate (B99206) monomers bearing a cyanophenyl-containing mesogenic unit, demonstrating the utility of the cyanobiphenyl group in designing liquid crystalline materials. sigmaaldrich.comsigmaaldrich.com Given the structural similarities, it is conceivable that this compound could be chemically modified to create analogous monomers for the synthesis of side-chain liquid crystalline polymers.

Design of Functional Monomers for Polymerization

The reactive nature of the chalcone unit allows for the design of functional monomers. For example, chalcones have been used in Diels-Alder reactions to create strained cyclic monomers, which can then undergo Ring-Opening Metathesis Polymerization (ROMP) to produce fluorescent polymers. researchgate.net The resulting polymers possess the chalcone moiety as a pendant group, imparting specific optical properties to the material. researchgate.net

Furthermore, phenolic chalcones have been used to create novolac-type phenolic polymeric networks through condensation with formaldehyde. kaust.edu.sa These polymers have demonstrated high thermal stability. kaust.edu.sa This suggests that a hydroxylated derivative of this compound could be a valuable monomer for producing thermally robust, functional polymers.

Supramolecular Chemistry and Crystal Engineering

The arrangement of molecules in the solid state dictates their macroscopic properties. The field of crystal engineering seeks to control these arrangements to design materials with desired functions. The structure of this compound, with its combination of hydrogen bond acceptors (the carbonyl oxygen and the nitrile nitrogen) and a planar aromatic system, makes it an interesting candidate for supramolecular assembly studies.

Compound Information Table

| Compound Name |

| This compound |

| 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile |

| (E)-4-(3-(2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-6-yl)-3-oxoprop-1-en-1-yl)benzonitrile |

| Pyrazole |

| Pyridine (B92270) |

| Poly[6-[4-(4-cyanophenyl)phenoxy]hexyl methacrylate] |

| N-(4-Cyanophenyl)-4-formylbenzamide |

Synthesis Data Table

| Product | Starting Materials | Reaction Conditions | Yield | Reference |

| 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile | 4-methylacetophenone and 4-cyanobenzaldehyde (B52832) | Ethanol (B145695), NaOH, 283 K, 3 hours | 86% | researchgate.netnih.gov |

| (E)-4-(3-(2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-6-yl)-3-oxoprop-1-en-1-yl)benzonitrile | 1-(2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-6-yl)ethan-1-one and 4-formylbenzonitrile | Ethanol, NaOH, room temperature, 12 hours | 96% | acs.org |

Crystallographic Data for 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile

| Parameter | Value | Reference |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 5.8686 (2) | nih.gov |

| b (Å) | 7.4955 (3) | nih.gov |

| c (Å) | 15.2792 (5) | nih.gov |

| α (°) | 102.195 (2) | nih.gov |

| β (°) | 90.649 (2) | nih.gov |

| γ (°) | 90.454 (2) | nih.gov |

| Volume (ų) | 656.86 (4) | nih.gov |

| Z | 2 | nih.gov |

| Dihedral Angle (°) | 48.04 (9) (between the phenyl rings) | researchgate.netnih.gov |

Design of Ordered Supramolecular Assemblies

The strategic design of ordered supramolecular assemblies relies on the predictable and directional nature of non-covalent interactions. In the case of the chalcone derivative, 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile, its molecular structure is predisposed to form layered assemblies in the crystalline state. nih.gov

The synthesis of this compound can be achieved through a Claisen-Schmidt condensation between 4-methylacetophenone and 4-cyanobenzaldehyde in the presence of a base. iucr.org Single crystals suitable for X-ray diffraction studies have been successfully grown from an ethanol solution by slow evaporation, yielding a product with a melting point of 415 K. nih.goviucr.org

Investigation of Non-Covalent Interactions in Solid-State Structures

A detailed examination of the crystal packing of 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile highlights the crucial role of weak C-H···π interactions in stabilizing the supramolecular assembly. nih.gov These interactions, although individually weak, collectively govern the formation of the layered structure.

In the crystal lattice, the molecules are associated through a network of C-H···π interactions. Specifically, hydrogen atoms from the phenyl rings (C2-H2, C5-H5, C12-H12, and C15-H15) interact with the π-systems of adjacent phenyl rings (Cg1 and Cg2, the centroids of the two benzene (B151609) rings). nih.govresearchgate.net These interactions occur across centers of symmetry, linking the molecules into a cohesive, layered arrangement. nih.gov

The geometry of the molecule itself also plays a significant role in the solid-state packing. The two phenyl rings in the molecule are not coplanar, exhibiting a dihedral angle of 48.04(9)° between them. nih.goviucr.orgresearchgate.net Furthermore, these rings are inclined to the plane of the central propenone unit. nih.gov This twisted conformation influences how the molecules can approach each other and engage in the aforementioned non-covalent interactions.

Interactive Data Table: Crystallographic and Interaction Data for 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₃NO | nih.goviucr.org |

| Dihedral Angle between Phenyl Rings | 48.04(9)° | nih.goviucr.orgresearchgate.net |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Key Non-Covalent Interactions | C-H···π | nih.govresearchgate.net |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Efficient Transformations

Future research is poised to focus on the development of innovative catalytic systems to achieve more efficient and selective transformations of 4-(3-Oxoprop-1-en-1-yl)benzonitrile. While traditional base-catalyzed Claisen-Schmidt condensation is a common synthetic route, there is a growing interest in greener and more atom-economical methods. One promising area is the use of organocatalysts, such as chiral alcohols, for the synthesis and subsequent reactions of this compound. biosynth.com These catalysts offer a more environmentally friendly alternative to metal-based catalysts and can facilitate asymmetric transformations.

Furthermore, research into asymmetric synthesis will be crucial for producing enantiomerically pure derivatives. This includes the enantioselective 1,4-addition of various nucleophiles to the α,β-unsaturated system, which can be achieved using chiral catalysts. nih.gov The development of catalytic systems that offer high yields and stereoselectivities will be a key focus.

| Catalytic Approach | Potential Advantages | Research Focus |

| Organocatalysis | Environmentally friendly, potential for asymmetry | Development of novel chiral organocatalysts |

| One-Pot Synthesis | Increased efficiency, reduced waste | Design of cascade reactions |

| Asymmetric Catalysis | Access to enantiomerically pure compounds | High stereoselectivity and yield |

Exploration of Undiscovered Reactivity Profiles

The rich chemical structure of this compound offers a playground for exploring novel reactivity. A significant area of future investigation lies in its participation in various cycloaddition reactions. For instance, 1,3-dipolar cycloaddition reactions involving nitrile oxides present a powerful tool for the synthesis of five-membered heterocyclic rings like isoxazolines and isoxazoles. nih.gov The kinetics and regioselectivity of such reactions with this compound as the dipolarophile are yet to be fully explored, especially under non-conventional conditions like in aqueous media or under microwave irradiation. nih.govcore.ac.uk

Density Functional Theory (DFT) studies can play a crucial role in predicting the feasibility and outcomes of these reactions. For example, DFT calculations can elucidate the polar nature of the cycloaddition and predict the favored regioisomers. nih.govmdpi.com Such theoretical insights can guide experimental efforts towards the synthesis of novel heterocyclic compounds derived from this compound.

Further research could also delve into asymmetric formal [3+3] annulation reactions, where this compound or its derivatives could act as a three-carbon synthon. mdpi.com The use of chiral organocatalysts in these reactions could lead to the stereoselective synthesis of complex cyclic structures.

Integration with Advanced Characterization and In Situ Monitoring Techniques

A deeper understanding of the reaction mechanisms and kinetics involving this compound necessitates the use of advanced characterization techniques. While standard spectroscopic methods like FT-IR, NMR, and UV-Vis are routinely used for structural elucidation, there is a growing need for in situ monitoring of reactions. researchgate.netscispace.com Techniques such as in situ FT-IR or Raman spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products, offering valuable insights into reaction pathways and kinetics. spectroscopyonline.com

The application of these techniques can be particularly beneficial for optimizing reaction conditions and for understanding the role of catalysts in real-time. For complex reactions, where transient and labile intermediates may be involved, in situ spectroscopy is often the only viable method for their detection and characterization. spectroscopyonline.com

Moreover, the detailed structural analysis of novel derivatives of this compound will continue to rely on single-crystal X-ray diffraction studies. These studies provide precise information about bond lengths, bond angles, and crystal packing, which are crucial for understanding the structure-property relationships of these compounds. eurjchem.com

| Characterization Technique | Information Gained | Future Application |

| In situ FT-IR/Raman | Real-time reaction monitoring, intermediate detection | Mechanistic studies and reaction optimization |

| Single-Crystal X-ray Diffraction | Precise molecular structure, crystal packing | Structure-property relationship studies |

| Advanced NMR Techniques | Detailed structural elucidation in solution | Characterization of complex derivatives |

Expansion into Novel Material Science Applications

The unique electronic and structural features of this compound and its derivatives make them promising candidates for various material science applications. The extended π-conjugated system in these molecules suggests potential for applications in nonlinear optics (NLO). researchgate.net Future research will likely focus on the design and synthesis of new chalcone (B49325) derivatives with enhanced NLO properties. Computational studies, such as DFT calculations, can be employed to predict the hyperpolarizability of these molecules and guide the synthesis of promising candidates. researchgate.net

The incorporation of this compound into polymer backbones or as pendant groups could lead to the development of novel functional polymers. These materials could exhibit interesting optical, electronic, or thermal properties. For instance, polymers containing this chalcone moiety might find applications as photoresponsive materials or as components in organic light-emitting diodes (OLEDs).

Furthermore, the ability of chalcones to act as ligands for metal ions opens up possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in areas such as catalysis, gas storage, and sensing.

Theoretical and Experimental Synergy in Molecular Design

The synergy between theoretical calculations and experimental studies is becoming increasingly vital in the field of molecular design. scielo.br For this compound and its derivatives, this collaborative approach can accelerate the discovery of new compounds with desired properties.

Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for understanding the structural, electronic, and spectroscopic properties of chalcones. researchgate.netresearchgate.net DFT calculations can be used to predict optimized geometries, frontier molecular orbital energies (HOMO-LUMO), molecular electrostatic potential (MEP), and vibrational frequencies. researchgate.netresearchgate.net These theoretical predictions can then be validated and complemented by experimental data from techniques such as X-ray crystallography, FT-IR, and UV-Vis spectroscopy. researchgate.net

This integrated approach allows for a deeper understanding of structure-activity relationships. For example, by correlating theoretical descriptors with experimentally observed biological activities or material properties, it is possible to develop predictive models that can guide the design of new molecules. nih.gov This synergy between theory and experiment will be instrumental in unlocking the full potential of this compound as a versatile building block in chemistry and material science.

| Theoretical Method | Experimental Technique | Synergistic Outcome |

| DFT (Geometry Optimization) | X-ray Crystallography | Accurate structural determination |

| DFT (Vibrational Analysis) | FT-IR, Raman Spectroscopy | Detailed understanding of vibrational modes |

| TD-DFT (Electronic Transitions) | UV-Vis Spectroscopy | Interpretation of electronic spectra |

| DFT (Reactivity Descriptors) | Kinetic Studies | Prediction and understanding of reactivity |

Q & A

Q. What are the standard synthetic routes for 4-(3-Oxoprop-1-en-1-yl)benzonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation, reacting substituted benzaldehydes with propanone derivatives. For example, Radder et al. (2021) synthesized a structurally analogous chalcone (4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile) by refluxing equimolar quantities of 4-cyanobenzaldehyde and 3-methoxyacetophenone in ethanol with catalytic NaOH. Reaction optimization involves adjusting solvent polarity (ethanol vs. methanol), base concentration, and temperature to maximize yield (≥75%) and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- FT-IR : Confirm the α,β-unsaturated ketone (C=O stretch ~1680 cm⁻¹) and nitrile (C≡N ~2220 cm⁻¹) groups.

- NMR : In <sup>1</sup>H NMR, the trans-vinyl proton (β-H) appears as a doublet at δ ~7.8–8.2 ppm (J ≈ 15–16 Hz). The aromatic protons split into distinct signals based on substitution patterns.

- UV-Vis : Strong absorption at ~300–350 nm due to π→π* transitions in the conjugated enone system .

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in molecular geometry?

SCXRD provides precise bond lengths and angles. For instance, (E)-4-(3-(6-methoxynaphthalen-2-yl)-3-oxoprop-1-en-1-yl)benzonitrile (Ch2) crystallizes in the monoclinic P2₁/c space group, with C=O bond lengths of 1.227 Å and C≡N bonds of 1.147 Å. Discrepancies between experimental and DFT-optimized geometries (e.g., dihedral angles) highlight the need for empirical validation .

Advanced Research Questions

Q. How do frontier molecular orbitals (FMOs) and natural bond orbital (NBO) analyses explain reactivity in this compound?

DFT studies (B3LYP/6-311++G(d,p)) reveal that the HOMO is localized on the enone moiety, while the LUMO resides on the nitrile and aromatic rings, suggesting electrophilic attack at the β-carbon. NBO analysis shows hyperconjugation between the C=O antibonding orbital (σ*) and adjacent C-C bonds, stabilizing the enone system. These insights guide derivatization strategies, such as nucleophilic additions to the α,β-unsaturated ketone .

Q. What challenges arise when reconciling experimental spectroscopic data with computational predictions?

Discrepancies often occur in NMR chemical shifts due to solvent effects (implicit vs. explicit solvation models) and vibrational modes in IR spectra (anharmonicity vs. harmonic approximations). For example, Radder et al. (2021) noted a 0.1–0.3 ppm deviation in <sup>13</sup>C NMR carbonyl signals between experimental (δ 188.5 ppm) and DFT-calculated values (δ 188.8 ppm) . Mitigation strategies include using hybrid functionals (e.g., CAM-B3LYP) and incorporating solvent dielectric constants in simulations.

Q. How can molecular docking studies predict biological activity for this compound?

Docking against targets like xanthine oxidase (XO) or cyclooxygenase-2 (COX-2) evaluates binding affinities. For example, 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives showed XO inhibition (IC₅₀ ~2.1 µM) via π-π stacking with Phe1009 and hydrogen bonding with Glu802. Similar protocols can be applied to this compound by modeling interactions with active-site residues .

Methodological Recommendations

- Synthesis : Use anhydrous conditions and inert atmosphere to prevent side reactions (e.g., hydrolysis of nitrile).

- Crystallization : Optimize solvent mixtures (e.g., DCM/hexane) to obtain diffraction-quality crystals.

- Computational Workflow : Validate DFT geometries with SCXRD data and apply dispersion corrections (e.g., Grimme’s D3) for non-covalent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.